7-Formylnaphthalene-1-carbonitrile
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Overview
Description
7-Formylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H7NO. It is characterized by a naphthalene ring substituted with a formyl group at the 7th position and a cyano group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formylnaphthalene-1-carbonitrile typically involves the cyanation of aryl bromides. One method involves the use of potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O) and sodium carbonate (Na2CO3) in the presence of a palladium catalyst (Pd(OAc)2) in N,N-dimethylacetamide (DMA) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Formylnaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 7-Formylnaphthalene-1-carboxylic acid.
Reduction: 7-Formylnaphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Formylnaphthalene-1-carbonitrile is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Formylnaphthalene-1-carbonitrile is primarily related to its ability to undergo various chemical transformations. The formyl and cyano groups are reactive sites that can interact with different molecular targets, leading to the formation of new compounds with distinct properties. The exact molecular pathways and targets depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Naphthalenecarbonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
7-Formylnaphthalene: Lacks the cyano group, limiting its applications in nucleophilic substitution reactions.
Uniqueness: 7-Formylnaphthalene-1-carbonitrile is unique due to the presence of both formyl and cyano groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
7-formylnaphthalene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWBJHLTJYJGKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569776 |
Source
|
Record name | 7-Formylnaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162150-57-4 |
Source
|
Record name | 7-Formylnaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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